molecular formula C17H14OS B13870761 3-[2-(Benzyloxy)phenyl]thiophene

3-[2-(Benzyloxy)phenyl]thiophene

Cat. No.: B13870761
M. Wt: 266.4 g/mol
InChI Key: ZUAMNSPAISPICD-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)phenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzyloxy)phenyl]thiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzyloxy)phenyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.

Scientific Research Applications

3-[2-(Benzyloxy)phenyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)phenyl]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    Benzothiophene: A fused ring system containing both benzene and thiophene rings.

    Benzyloxyphenyl derivatives: Compounds with similar benzyloxyphenyl groups but different heterocyclic rings.

Uniqueness

3-[2-(Benzyloxy)phenyl]thiophene is unique due to the presence of both the benzyloxy group and the thiophene ring. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The benzyloxy group can enhance the compound’s solubility and reactivity, while the thiophene ring provides aromatic stability and electronic properties.

Properties

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

IUPAC Name

3-(2-phenylmethoxyphenyl)thiophene

InChI

InChI=1S/C17H14OS/c1-2-6-14(7-3-1)12-18-17-9-5-4-8-16(17)15-10-11-19-13-15/h1-11,13H,12H2

InChI Key

ZUAMNSPAISPICD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC=C3

Origin of Product

United States

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